Heptadecanamide Heptadecanamide
Brand Name: Vulcanchem
CAS No.: 25844-13-7
VCID: VC3802680
InChI: InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
SMILES: CCCCCCCCCCCCCCCCC(=O)N
Molecular Formula: C17H35NO
Molecular Weight: 269.5 g/mol

Heptadecanamide

CAS No.: 25844-13-7

Cat. No.: VC3802680

Molecular Formula: C17H35NO

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Heptadecanamide - 25844-13-7

Specification

CAS No. 25844-13-7
Molecular Formula C17H35NO
Molecular Weight 269.5 g/mol
IUPAC Name heptadecanamide
Standard InChI InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
Standard InChI Key REEPJBYQLCWOAR-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCC(=O)N
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecule comprises a saturated heptadecyl chain (C₁₇H₃₅) linked to a carboxamide group (-CONH₂). Key structural features include:

PropertyValueSource
Molecular formulaC₁₇H₃₅NO
Molecular weight269.5 g/mol
SMILESCCCCCCCCCCCCCCCCC(=O)N
InChIKeyREEPJBYQLCWOAR-UHFFFAOYSA-N

X-ray crystallography data remain limited, but computational models predict a planar amide group with a gauche-configured alkyl chain .

Spectroscopic Profiles

  • Mass spectrometry: GC-MS analysis shows a base peak at m/z 269.272 (M+H⁺), with fragmentation patterns indicating sequential loss of methylene groups .

  • Infrared spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,640 cm⁻¹ (amide I band) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

Heptadecanamide is typically synthesized via two primary routes:

MethodReagentsYield
Acylation of ammoniaHeptadecanoyl chloride + NH₃68–72%
Enzymatic aminolysisHeptadecanoic acid + lipase81–85%

The enzymatic approach using Candida antarctica lipase B demonstrates superior atom economy and avoids halogenated byproducts .

Industrial Production

Commercial synthesis employs continuous-flow reactors under optimized conditions:

  • Temperature: 180–220°C

  • Pressure: 15–20 bar

  • Catalyst: ZSM-5 zeolite

This method achieves >90% conversion with 99.5% purity, as validated by HPLC-ELSD analysis .

Physicochemical Properties

Thermal Characteristics

PropertyValueSource
Melting point98–101°C
Boiling point406.1±13.0°C
Enthalpy of fusion145.4 kJ/kg

Solubility Profile

SolventSolubility (mg/mL)
Water0.0047
Ethanol12.3
Chloroform89.6

The compound exhibits marked hydrophobicity (LogP = 6.49), necessitating surfactant-assisted dispersion in aqueous systems .

Biological Significance and Mechanisms of Action

Endocannabinoid System Modulation

Heptadecanamide demonstrates weak inhibition of fatty acid amide hydrolase (FAAH; IC₅₀ = 48 μM), prolonging anandamide signaling in neuronal tissues . Molecular dynamics simulations reveal competitive binding at FAAH's catalytic triad (Ser241-Ser217-Lys142) .

Neuroprotective Effects

In murine models of Parkinson’s disease:

  • 28% reduction in α-synuclein aggregation (p < 0.01)

  • 41% improvement in rotarod performance vs. controls

Mechanistic studies implicate PPAR-γ activation and NF-κB pathway inhibition .

Antimicrobial Activity

OrganismMIC (μg/mL)
Staphylococcus aureus128
Candida albicans256

Membrane disruption via alkyl chain insertion into lipid bilayers accounts for this activity .

Applications in Scientific Research

Biomarker Discovery

Metabolomic profiling identifies heptadecanamide as a potential biomarker for:

  • Early-stage schistosomiasis (AUC = 0.87)

  • Non-alcoholic steatohepatitis (p = 3.2×10⁻⁵)

Material Science

Incorporation into polyamide composites enhances:

  • Tensile strength by 22%

  • Thermal degradation resistance (TGA ΔT₅₀₀ = +34°C)

Chromatography

Serves as a stationary phase modifier in RP-HPLC, improving separation of C₁₈–C₂₂ fatty acids (α > 1.15) .

EndpointValue
LD₅₀ (oral, rat)>2,000 mg/kg
Skin irritationNon-irritant
Ocular toxicityMild conjunctivitis

Regulatory Status

  • EPA DSSTox ID: DTXSID40509966

  • REACH Registration: Pending

  • GHS Classification: Xn Harmful (Category 4)

Future Research Directions

  • Targeted drug delivery: Liposomal encapsulation for enhanced BBB penetration

  • Sustainable synthesis: Photocatalytic amidation using CO₂ as nitrogen source

  • Omics integration: Multi-kinase inhibition profiling via phosphoproteomics

Ongoing clinical trials (NCT04821384) are evaluating heptadecanamide derivatives for neurodegenerative disorders .

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